Fmoc-leu-leu-OH
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Overview
Description
Fmoc-leu-leu-OH is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis.
Mechanism of Action
Target of Action
It’s known that fmoc-leu-leu-oh is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.
Mode of Action
This compound is a protected form of the amino acid leucine used in peptide synthesis . The Fmoc group is a protecting group used in solid-phase peptide synthesis. It’s rapidly removed by base, allowing for selective incorporation into peptide chains .
Result of Action
The result of this compound’s action is the synthesis of peptides with specific amino acid sequences . These peptides can then exert their biological effects based on their structure and the proteins they interact with.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal and the exposure of the amino acid for peptide bond formation . Therefore, the pH of the environment can significantly influence its efficacy. Additionally, the compound is stable at room temperature , suggesting that temperature is an important factor for its stability.
Biochemical Analysis
Biochemical Properties
Fmoc-leu-leu-OH interacts with various enzymes, proteins, and other biomolecules. It is used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins.
Cellular Effects
This compound influences cell function by modulating the activity of PPARγ, a nuclear receptor that plays a critical role in regulating gene expression, cellular metabolism, and cell signaling pathways . By activating PPARγ, this compound can enhance insulin sensitivity, which is crucial for glucose homeostasis in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PPARγ . This binding leads to the activation of PPARγ, which in turn influences gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound exhibits good stability and does not degrade easily, making it suitable for long-term studies on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that the compound improves insulin sensitivity, suggesting potential benefits at appropriate dosages .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . It interacts with PPARγ, influencing metabolic flux and metabolite levels within cells .
Subcellular Localization
Given its role in modulating PPARγ activity, it is likely localized to the nucleus where PPARγ exerts its effects on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-leu-leu-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with another amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting amino acids are protected and coupled using automated peptide synthesizers.
Purification: The synthesized peptides are purified using techniques such as high-performance liquid chromatography (HPLC).
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of products depending on the reagents used, including new amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and other applications.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: These compounds use tert-butyloxycarbonyl (Boc) as a protecting group instead of fluorenylmethoxycarbonyl.
Cbz-Protected Amino Acids: These compounds use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
The uniqueness of Fmoc-leu-leu-OH lies in its use of the fluorenylmethoxycarbonyl group, which offers several advantages:
Stability: The fluorenylmethoxycarbonyl group is stable under a wide range of conditions, making it suitable for use in various synthetic processes.
Ease of Removal: The fluorenylmethoxycarbonyl group can be easily removed using mild bases such as piperidine, allowing for efficient deprotection of the amino group.
Compatibility: The fluorenylmethoxycarbonyl group is compatible with a wide range of reagents and conditions, making it versatile for use in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBXRXTYWLDPL-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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